Cas no 2171967-15-8 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3,3-dimethylbutanoic acid)

4-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3,3-dimethylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered 3,3-dimethylbutanoic acid moiety and an Fmoc-protected amine group, ensuring selective deprotection during solid-phase peptide synthesis (SPPS). The compound’s rigid backbone enhances conformational control, making it valuable for introducing constrained motifs or modifying peptide stability. Its high purity and compatibility with standard SPPS protocols facilitate efficient incorporation into complex peptide sequences. This derivative is particularly useful in medicinal chemistry and bioconjugation, where precise steric and electronic properties are required. Proper handling under anhydrous conditions is recommended to maintain reactivity.
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3,3-dimethylbutanoic acid structure
2171967-15-8 structure
商品名:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3,3-dimethylbutanoic acid
CAS番号:2171967-15-8
MF:C26H32N2O5
メガワット:452.542687416077
CID:6567990
PubChem ID:165534674

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3,3-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3,3-dimethylbutanoic acid
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3,3-dimethylbutanoic acid
    • EN300-1560997
    • 2171967-15-8
    • インチ: 1S/C26H32N2O5/c1-25(2,14-23(30)31)16-27-22(29)13-26(3,4)28-24(32)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21H,13-16H2,1-4H3,(H,27,29)(H,28,32)(H,30,31)
    • InChIKey: RPMRDMMARGGKOI-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C)(C)CC(NCC(C)(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 452.23112213g/mol
  • どういたいしつりょう: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 698
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 105Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3,3-dimethylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1560997-10.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3,3-dimethylbutanoic acid
2171967-15-8
10g
$14487.0 2023-06-05
Enamine
EN300-1560997-0.1g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3,3-dimethylbutanoic acid
2171967-15-8
0.1g
$2963.0 2023-06-05
Enamine
EN300-1560997-5000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3,3-dimethylbutanoic acid
2171967-15-8
5000mg
$9769.0 2023-09-25
Enamine
EN300-1560997-100mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3,3-dimethylbutanoic acid
2171967-15-8
100mg
$2963.0 2023-09-25
Enamine
EN300-1560997-500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3,3-dimethylbutanoic acid
2171967-15-8
500mg
$3233.0 2023-09-25
Enamine
EN300-1560997-0.25g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3,3-dimethylbutanoic acid
2171967-15-8
0.25g
$3099.0 2023-06-05
Enamine
EN300-1560997-5.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3,3-dimethylbutanoic acid
2171967-15-8
5g
$9769.0 2023-06-05
Enamine
EN300-1560997-0.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3,3-dimethylbutanoic acid
2171967-15-8
0.5g
$3233.0 2023-06-05
Enamine
EN300-1560997-1.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3,3-dimethylbutanoic acid
2171967-15-8
1g
$3368.0 2023-06-05
Enamine
EN300-1560997-50mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3,3-dimethylbutanoic acid
2171967-15-8
50mg
$2829.0 2023-09-25

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3,3-dimethylbutanoic acid 関連文献

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3,3-dimethylbutanoic acidに関する追加情報

Comprehensive Overview of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3,3-dimethylbutanoic acid (CAS No. 2171967-15-8)

In the rapidly evolving field of peptide synthesis and pharmaceutical intermediates, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3,3-dimethylbutanoic acid (CAS No. 2171967-15-8) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative is widely utilized in solid-phase peptide synthesis (SPPS), a technique that has gained traction due to its efficiency in drug discovery and biotechnology applications. Researchers and manufacturers are increasingly focusing on this compound due to its role in creating custom peptides, which are pivotal in developing therapeutic agents and biomarkers.

The molecular structure of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3,3-dimethylbutanoic acid features an Fmoc group, a cornerstone in modern peptide chemistry. This protective group is highly valued for its stability under basic conditions and ease of removal under mild conditions, making it indispensable in automated peptide synthesizers. With the growing demand for precision medicine and personalized therapeutics, the need for high-purity Fmoc-amino acids like this compound has surged. Its application extends to cancer research, where modified peptides are used to target specific cellular pathways.

From a synthetic chemistry perspective, the compound’s 3,3-dimethylbutanoic acid moiety offers unique steric properties, enabling the design of peptides with enhanced metabolic stability. This attribute is critical in addressing challenges like proteolytic degradation, a common hurdle in peptide-based drug development. Recent studies highlight its utility in creating peptide inhibitors for enzymes involved in inflammatory diseases, aligning with the global focus on anti-inflammatory therapeutics.

The pharmaceutical industry is also exploring this compound for drug conjugate applications, particularly in antibody-drug conjugates (ADCs). Its compatibility with click chemistry and other bioconjugation techniques makes it a versatile building block. Furthermore, the rise of AI-driven drug design has amplified interest in such specialty chemicals, as they enable rapid prototyping of novel bioactive molecules.

Quality and regulatory compliance are paramount for 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3,3-dimethylbutanoic acid. Reputable suppliers adhere to GMP standards and provide detailed analytical certificates (CoA), ensuring suitability for preclinical research. As the market for peptide therapeutics expands—projected to exceed $50 billion by 2030—this compound is poised to play a pivotal role in advancing biopharmaceutical innovations.

In summary, CAS No. 2171967-15-8 represents a critical tool for researchers tackling drug delivery challenges and exploring next-generation biologics. Its integration into high-throughput screening platforms and combinatorial chemistry workflows underscores its relevance in modern life sciences. For those seeking to optimize peptide stability or engineer targeted therapies, this compound offers a robust solution backed by cutting-edge science.

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